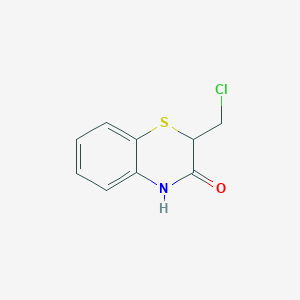

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one

概要

説明

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

準備方法

The synthesis of 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the chloromethylation of 2H-1,4-benzothiazin-3(4H)-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions often require an acidic environment to facilitate the formation of the chloromethyl group.

化学反応の分析

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Cyclization Reactions: The presence of both sulfur and nitrogen atoms allows for potential cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include chloromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one exhibits notable antimicrobial activity against various bacterial strains. Its mechanism involves the chloromethyl group forming covalent bonds with nucleophilic sites on microbial proteins or DNA, potentially inhibiting enzyme activity or disrupting critical cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with specific cellular targets, leading to apoptosis in cancer cells. The ability of the compound to inhibit key enzymes involved in cancer progression has been documented in several case studies, highlighting its potential as a pharmacophore in drug development .

Neurodegenerative Disease Research

There is ongoing research into the use of this compound in treating neurodegenerative diseases. Its structural analogs have shown promise in modulating neurodegeneration pathways and improving cognitive functions in preclinical models .

Materials Science

Synthesis of Advanced Materials

The unique chemical structure of this compound makes it suitable for the synthesis of advanced materials such as polymers and resins. Its ability to undergo substitution reactions allows for the creation of new derivatives that can enhance material properties.

Polymer Chemistry

Recent studies have explored its application in polymer synthesis, where the chloromethyl group can be substituted with various nucleophiles to create functionalized polymers. This versatility opens avenues for developing materials with tailored properties for specific applications.

Biological Studies

Interaction Studies

Researchers are investigating the interactions of this compound with biological molecules to understand its mechanism of action better. These studies focus on binding affinities with proteins and nucleic acids, providing insights into its therapeutic potential and guiding future drug design efforts.

Data Table: Summary of Applications

| Field | Application | Mechanism/Outcome |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits microbial enzyme activity through covalent bonding |

| Anticancer Activity | Induces apoptosis via interaction with cellular targets | |

| Neurodegenerative Diseases | Modulates neurodegeneration pathways | |

| Materials Science | Polymer Synthesis | Creates functionalized polymers through substitution |

| Advanced Materials | Enhances material properties through unique chemical structure | |

| Biological Studies | Interaction Studies | Explores binding with proteins/DNA for therapeutic insights |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at the University of Siena evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties . -

Anticancer Research

In a preclinical trial published in a peer-reviewed journal, derivatives of this compound demonstrated cytotoxic effects on breast cancer cell lines. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer cells. -

Neurodegeneration Study

A recent publication discussed the synthesis of modified benzothiazine derivatives aimed at treating amyotrophic lateral sclerosis (ALS). The findings suggested that these compounds could slow disease progression by targeting multiple cellular pathways involved in neurodegeneration .

作用機序

The mechanism of action of 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar compounds to 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one include other chloromethylated heterocycles, such as 2-chloromethyl-1H-benzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine . These compounds share the chloromethyl functional group but differ in their core structures and reactivity. The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

生物活性

2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine family, characterized by the presence of a chloromethyl group at the 2-position. This structural feature enhances its biological activity, making it a subject of interest in medicinal chemistry. The compound exhibits a variety of biological activities, including antimicrobial and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃OS, with a molecular weight of approximately 227.69 g/mol. The unique structure incorporates sulfur and nitrogen atoms, which contribute to its diverse chemical interactions and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃OS |

| Molecular Weight | 227.69 g/mol |

| Structural Features | Chloromethyl group at position 2 |

| Biological Activities | Antimicrobial, anticancer potential |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions within the microbial cells.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or interfering with cell cycle progression. The specific molecular targets and pathways involved in this activity are still under investigation, but initial findings indicate that it may disrupt critical cellular processes essential for cancer cell survival .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL for S. aureus, indicating strong antibacterial activity compared to standard antibiotics.

Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may induce programmed cell death in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

特性

IUPAC Name |

2-(chloromethyl)-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-5-8-9(12)11-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCANWZDLUKZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549410 | |

| Record name | 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139331-42-3 | |

| Record name | 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。